

Application of Sodium Monensin in Cell Culture: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Sodium monensin

Cat. No.: B8523446

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium monensin is a polyether ionophore antibiotic isolated from *Streptomyces cinnamomensis*.^[1] In cell biology, it is a widely utilized tool due to its ability to disrupt intracellular protein transport and induce a range of cellular effects.^[1] Monensin functions as a Na⁺/H⁺ antiporter, exchanging extracellular Na⁺ for intracellular H⁺ across cellular membranes.^{[2][3]} This activity disrupts the electrochemical gradients of the Golgi apparatus, leading to its swelling and the subsequent blockage of protein secretion.^{[2][4]} This property is invaluable for a variety of applications, from enhancing the detection of intracellular cytokines to investigating cancer cell biology.^{[1][5]}

This document provides detailed application notes, experimental protocols, and quantitative data for the use of **sodium monensin** in cell culture, aimed at researchers, scientists, and drug development professionals.

Data Presentation

Table 1: General Properties and Handling of **Sodium Monensin**

Parameter	Value	Reference(s)
Molecular Weight	692.9 g/mol (Sodium Salt)	[1]
Appearance	White to off-white crystalline powder	
Solubility	Ethanol (100 mg/mL), Methanol (50 mg/mL), DMSO, Practically insoluble in water	[1]
Storage (Powder)	3 years at -20°C; Stable for years at 2-8°C	[1]
Storage (Stock Solution)	1 year at -80°C in Ethanol; 1 month at -20°C in Ethanol	[1]

Table 2: Recommended Working Concentrations for Various Applications

Application	Cell Type	Concentration Range	Incubation Time	Reference(s)
Protein Transport Inhibition	Various	0.1 - 10 μ M (typically 1-2 μ M)	4 - 6 hours	[4]
Intracellular Cytokine Staining	Immune Cells (e.g., T cells)	1 - 2 μ M	4 - 6 hours	[4]
Induction of Apoptosis	Cancer Cell Lines	Nanomolar to low micromolar	24 - 72 hours	[4][5]
Cytotoxicity/Proliferation Assays	Cancer Cell Lines	Varies (see Table 3)	24 - 72 hours	[4]
Autophagy Inhibition	Lung Cancer Cells (NCI-H1299)	50 nM (in combination therapy)	Pre-treatment for 4 hours	[6]

Table 3: IC50 Values of **Sodium Monensin** in Various Cancer Cell Lines

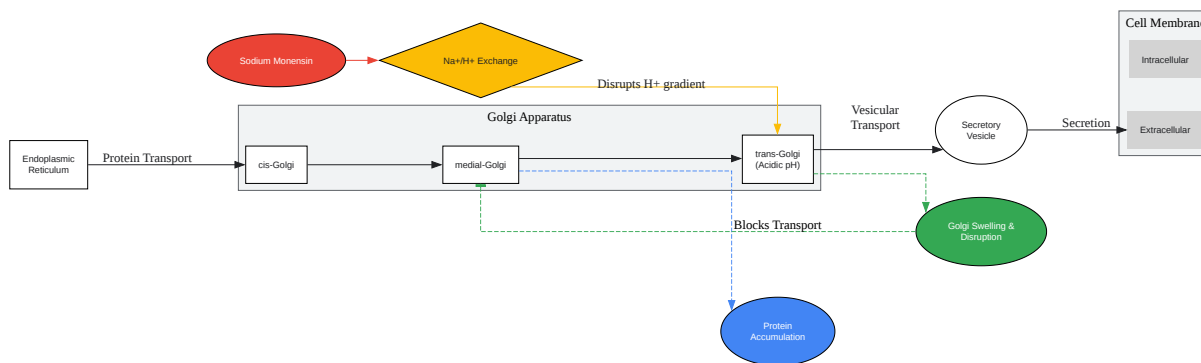
Cancer Type	Cell Line	IC50 Value	Incubation Time	Reference(s)
Prostate Cancer	VCaP	35 nM	48 hours	[7]
Prostate Cancer	LNCaP	90 nM	48 hours	[7]
Ovarian Cancer	SK-OV-3	~1 μ M	Not Specified	[8]
Neuroblastoma	SH-SY5Y	16 μ M	48 hours	[8]
Melanoma	A375	0.16 μ M	Not Specified	[8]
Melanoma	Mel-888	0.12 μ M	Not Specified	[8]
EMT-like Cancer	TEM 4-18	76 nM	Not Specified	[8]
Human Lymphoma	CA46, Molt-4, and others	~0.5 μ M	72 hours	[9]

Signaling Pathways and Mechanisms of Action

Sodium monensin's primary mechanism of action, the disruption of Na⁺/H⁺ gradients, triggers a cascade of downstream cellular events and modulates several key signaling pathways.

Disruption of Golgi Apparatus and Protein Secretion

Monensin's ionophoric activity leads to an influx of Na⁺ into and an efflux of H⁺ from the acidic compartments of the trans-Golgi network.[2] This neutralization of the pH gradient results in the osmotic swelling of Golgi cisternae and a blockade of vesicular transport from the medial to the trans-Golgi.[2][4] This effectively traps secretory proteins within the Golgi apparatus.

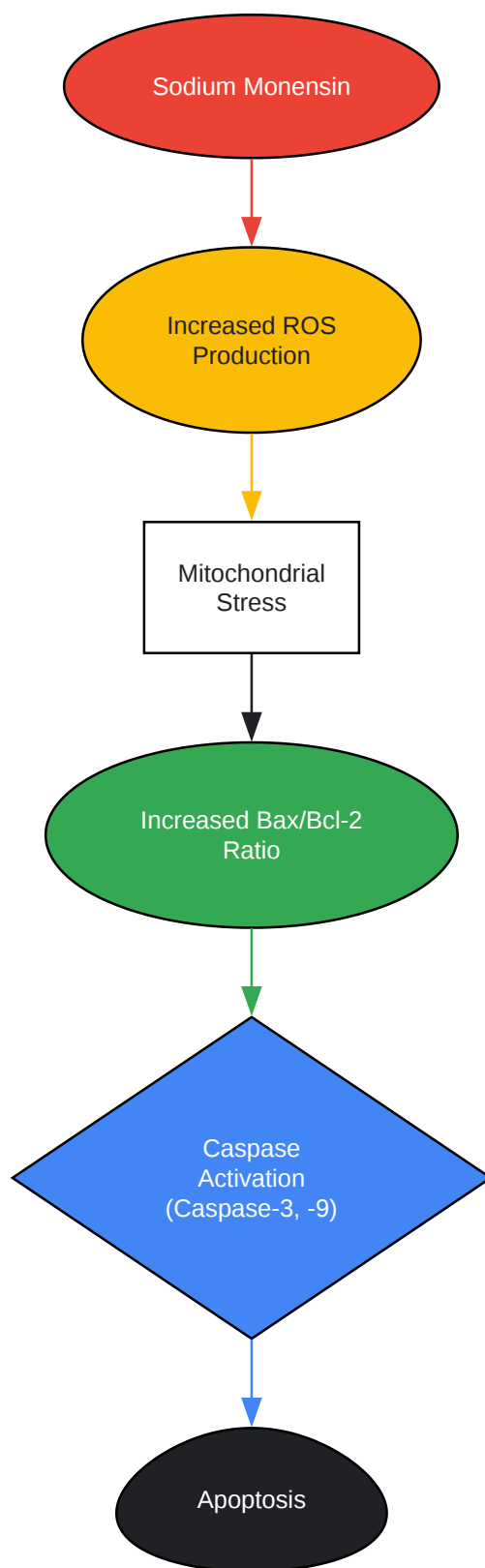


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Figure 1: Monensin-induced disruption of the Golgi apparatus.

Induction of Apoptosis in Cancer Cells

In various cancer cell lines, monensin has been shown to induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins.[5][7]

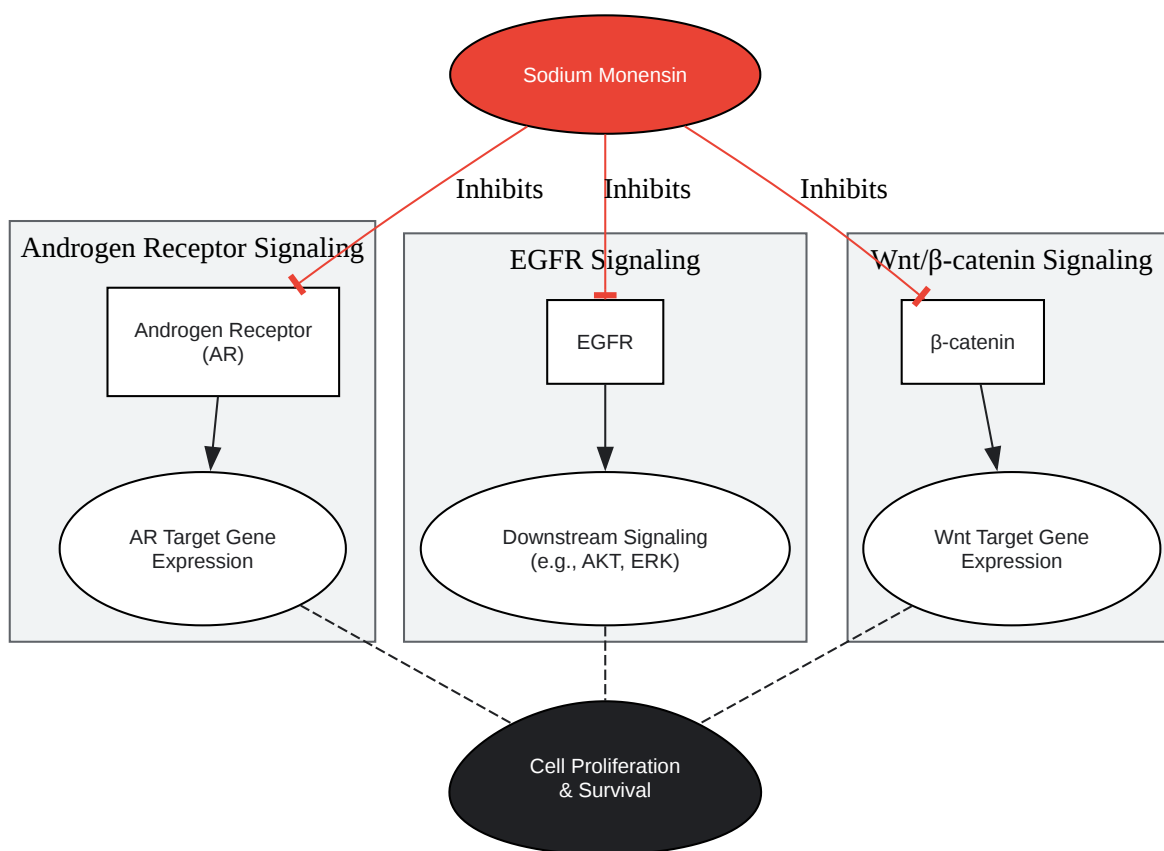


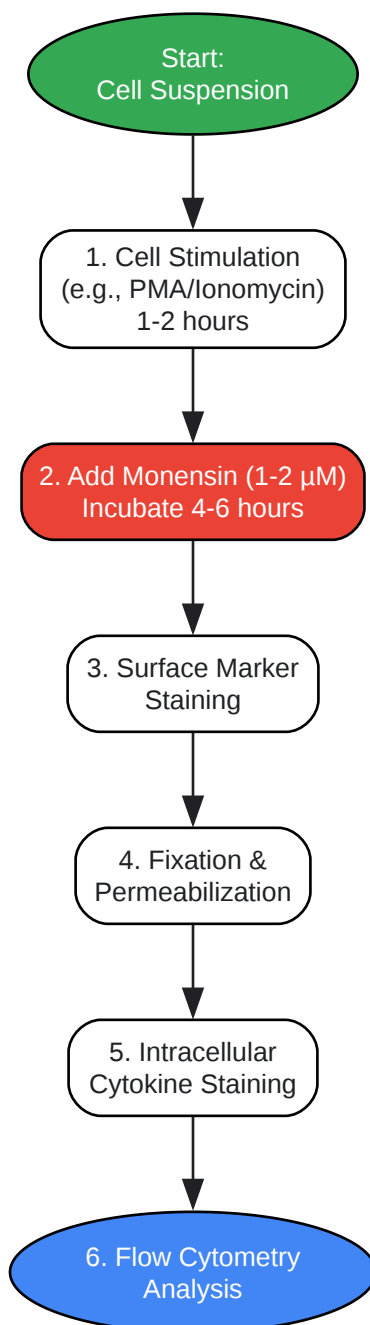
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Figure 2: Monensin-induced apoptotic signaling pathway.

Inhibition of Cancer-Related Signaling Pathways

Monensin has been reported to inhibit several signaling pathways crucial for cancer cell proliferation and survival, including the Androgen Receptor (AR), Epidermal Growth Factor Receptor (EGFR), and Wnt/ β -catenin pathways.[\[5\]](#)[\[10\]](#)[\[11\]](#)





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